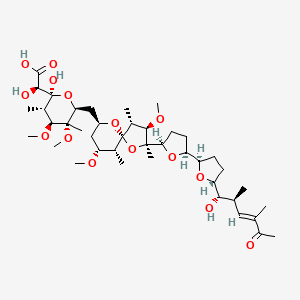
Arenaric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Arenaric acid is a natural product found in Streptomyces with data available.
Applications De Recherche Scientifique
Inhibition of Arenavirus Replication
Arenaric acid, specifically in the form of lauric acid, has been found effective in inhibiting the replication of Junin virus (JUNV), an arenavirus. Lauric acid demonstrates a dose-dependent reduction in virus yields without negatively impacting cell viability. It inhibits a late maturation stage in the replicative cycle of JUNV, affecting the expression of viral glycoproteins in the plasma membrane. This inhibition is linked to the stimulation of triacylglycerol cell content, which in turn decreases the insertion of viral glycoproteins into the plasma membrane, thereby inhibiting JUNV maturation and release (Bartolotta et al., 2001).
Impact on Immune Response to Arenaviruses
Arenaric acid has been shown to interact with components of the immune system in response to arenaviruses. Specifically, the Z proteins of New World arenaviruses bind to the retinoic acid-inducible gene I product (RIG-I), a cellular sensor of RNA virus infection. This binding results in downregulation of the interferon-beta response, indicating that arenavirus Z proteins can inhibit the RIG-I signaling pathway and prevent the transcriptional induction of interferon-beta (Fan et al., 2009).
Enhancement of Heat Tolerance in Plants
In a study involving γ-aminobutyric acid (GABA), a non-protein amino acid, it was found that increased GABA could improve heat tolerance in creeping bentgrass. While not directly related to arenaric acid, this research highlights the potential of certain amino acids in enhancing plant stress responses and may provide insights into the broader applications of similar compounds in plant physiology (Li et al., 2016).
Propriétés
Nom du produit |
Arenaric acid |
|---|---|
Formule moléculaire |
C41H68O15 |
Poids moléculaire |
801 g/mol |
Nom IUPAC |
(2R)-2-hydroxy-2-[(2S,3S,4S,5S,6S)-2-hydroxy-6-[[(2R,3R,4R,5S,6R,7R,9S)-2-[(2R,5S)-5-[(2R,5R)-5-[(E,1S,2S)-1-hydroxy-2,4-dimethyl-5-oxohex-3-enyl]oxolan-2-yl]oxolan-2-yl]-3,7-dimethoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-4,5-dimethoxy-3,5-dimethyloxan-2-yl]acetic acid |
InChI |
InChI=1S/C41H68O15/c1-20(25(6)42)17-21(2)33(43)29-14-13-27(52-29)28-15-16-31(53-28)39(8)36(50-11)24(5)41(56-39)22(3)30(48-9)18-26(54-41)19-32-38(7,51-12)35(49-10)23(4)40(47,55-32)34(44)37(45)46/h17,21-24,26-36,43-44,47H,13-16,18-19H2,1-12H3,(H,45,46)/b20-17+/t21-,22+,23-,24+,26-,27+,28-,29+,30+,31+,32-,33-,34-,35-,36+,38-,39+,40-,41-/m0/s1 |
Clé InChI |
QONCEXQYFKDJCY-HTJGIZBOSA-N |
SMILES isomérique |
C[C@@H]1[C@@H](C[C@H](O[C@@]12[C@@H]([C@H]([C@@](O2)(C)[C@H]3CC[C@H](O3)[C@H]4CC[C@@H](O4)[C@H]([C@@H](C)/C=C(\C)/C(=O)C)O)OC)C)C[C@H]5[C@]([C@H]([C@@H]([C@](O5)([C@H](C(=O)O)O)O)C)OC)(C)OC)OC |
SMILES canonique |
CC1C(CC(OC12C(C(C(O2)(C)C3CCC(O3)C4CCC(O4)C(C(C)C=C(C)C(=O)C)O)OC)C)CC5C(C(C(C(O5)(C(C(=O)O)O)O)C)OC)(C)OC)OC |
Synonymes |
arenaric acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S,3R,4R,6Z,7S,8S,10R,11R,13Z,14S)-3,10-dihydroxy-6,13-bis[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-1,4,8,11-tetramethyl-2,9-dioxapentacyclo[8.4.0.03,8.04,14.07,11]tetradecane-5,12-dione](/img/structure/B1244357.png)

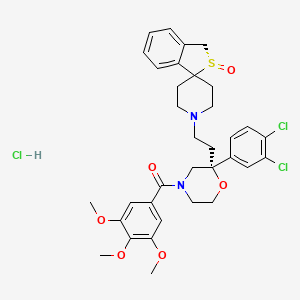
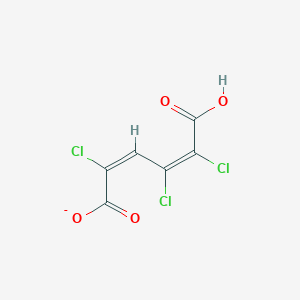



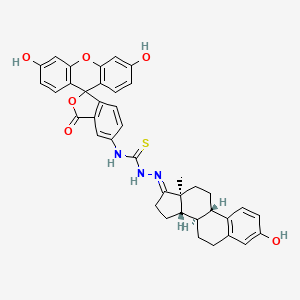
![2-chloro-N-(2-{(2E)-2-[(5-nitrothien-2-yl)methylene]hydrazino}-2-oxoethyl)benzamide](/img/structure/B1244369.png)
![[5-(1-Benzylthieno[3,2-c]pyrazol-3-yl)furan-2-yl]methanol](/img/structure/B1244370.png)
![[(1S,2S)-2-morpholin-4-ylcyclohexyl] 2-(4-bromophenyl)acetate](/img/structure/B1244372.png)

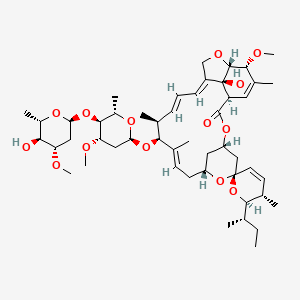
![{4-[2-(Benzhydryl-amino)-acetyl]-piperazin-1-yl}-(2-methyl-pyridin-3-yl)-acetonitrile](/img/structure/B1244379.png)